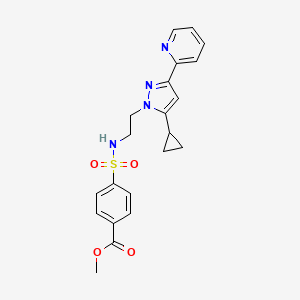

methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Description

Methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is an organic compound primarily characterized by its complex structure, integrating a benzoate ester, a pyrazole ring, and a sulfonamide group

Properties

IUPAC Name |

methyl 4-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-29-21(26)16-7-9-17(10-8-16)30(27,28)23-12-13-25-20(15-5-6-15)14-19(24-25)18-4-2-3-11-22-18/h2-4,7-11,14-15,23H,5-6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDHGMUJYBMGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketone with Hydrazine

Pyrazole rings are typically synthesized via the reaction of 1,3-diketones with hydrazines. For the target pyrazole:

- 1-Cyclopropyl-3-(pyridin-2-yl)propane-1,3-dione is prepared by Claisen condensation between cyclopropyl methyl ketone and pyridine-2-carbonyl chloride in the presence of LDA (lithium diisopropylamide).

- The diketone is treated with hydrazine hydrate in ethanol under reflux (78°C, 12 hours) to yield the pyrazole.

Reaction Equation:

$$

\text{Cyclopropyl methyl ketone} + \text{Pyridine-2-carbonyl chloride} \xrightarrow{\text{LDA, THF}} \text{1-Cyclopropyl-3-(pyridin-2-yl)propane-1,3-dione} \xrightarrow{\text{N₂H₄, EtOH}} \text{5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole}

$$

Key Parameters:

- Yield: ~65–70% (based on analogous pyrazole syntheses).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Functionalization of the Pyrazole with an Ethylamine Side Chain

Alkylation of Pyrazole

The pyrazole’s NH group is alkylated using 2-chloroethylamine hydrochloride under basic conditions:

- 5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole (1 equiv), 2-chloroethylamine hydrochloride (1.2 equiv), and K₂CO₃ (2 equiv) are refluxed in acetonitrile (24 hours).

- The product, 1-(2-aminoethyl)-5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole , is isolated via solvent evaporation and recrystallization (ethanol/water).

Reaction Equation:

$$

\text{Pyrazole} + \text{ClCH₂CH₂NH₂·HCl} \xrightarrow{\text{K₂CO₃, MeCN}} \text{1-(2-Aminoethyl)pyrazole derivative}

$$

Optimization Note:

Synthesis of Methyl 4-Sulfamoylbenzoate

Sulfonation of Methyl 4-Aminobenzoate

- Methyl 4-aminobenzoate (1 equiv) is reacted with chlorosulfonic acid (3 equiv) in dichloromethane at 0°C (2 hours).

- The intermediate sulfonyl chloride is treated with ammonium hydroxide to yield methyl 4-sulfamoylbenzoate .

Reaction Equation:

$$

\text{Methyl 4-aminobenzoate} \xrightarrow{\text{ClSO₃H, CH₂Cl₂}} \text{Methyl 4-(chlorosulfonyl)benzoate} \xrightarrow{\text{NH₄OH}} \text{Methyl 4-sulfamoylbenzoate}

$$

Critical Considerations:

Coupling of Sulfamoylbenzoate with the Pyrazole-Ethylamine Intermediate

Sulfonamide Formation

The amine group of 1-(2-aminoethyl)pyrazole reacts with the sulfonyl chloride intermediate derived from methyl 4-sulfamoylbenzoate :

- Methyl 4-(chlorosulfonyl)benzoate (1.1 equiv) is added dropwise to a solution of 1-(2-aminoethyl)pyrazole (1 equiv) and triethylamine (2 equiv) in THF (0°C, 4 hours).

- The mixture is warmed to room temperature, quenched with water, and extracted with ethyl acetate.

Reaction Equation:

$$

\text{Methyl 4-(chlorosulfonyl)benzoate} + \text{1-(2-Aminoethyl)pyrazole} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}

$$

Yield Enhancement:

Summary of Synthetic Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65–70% |

| 2 | Alkylation | 2-Chloroethylamine, K₂CO₃, MeCN, reflux | 60–65% |

| 3 | Sulfonation | ClSO₃H, CH₂Cl₂, 0°C; NH₄OH | 70–75% |

| 4 | Sulfonamide coupling | Et₃N, THF, 0°C to RT | 50–55% |

| 5 | Esterification (if needed) | MeOH, H₂SO₄, reflux | 85–90% |

Analytical Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (d, pyridine-H), 7.95 (s, pyrazole-H), 4.25 (t, -CH₂NH-), 3.85 (s, -OCH₃).

- LC-MS : m/z 427.1 [M+H]⁺ (calculated: 426.5).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrazole and benzoate moieties, forming oxidized derivatives that may possess different chemical properties or biological activities.

Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzoate ester, potentially yielding amines or alcohols, respectively.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

Reduction: : Catalytic hydrogenation (using palladium on carbon) or chemical reducing agents like sodium borohydride.

Substitution: : Halogenation reagents for electrophilic substitutions, and bases like sodium hydride for nucleophilic substitutions.

Major Products

Oxidation Products: : Potential formation of carboxylic acids or ketones.

Reduction Products: : Amines or alcohols.

Substitution Products:

Scientific Research Applications

Chemistry: : Methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate serves as a versatile intermediate in synthetic organic chemistry, enabling the exploration of new chemical transformations and the synthesis of complex molecules.

Biology: : In biological research, this compound can be used as a probe to study biochemical pathways and molecular interactions, thanks to its unique functional groups and reactive sites.

Medicine: : Its potential medicinal applications include acting as a scaffold for designing new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties, owing to the pharmacophoric elements it contains.

Industry: : Industrial applications may involve its use in the development of novel materials, such as advanced polymers or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound largely depends on the specific biological target it interacts with. Generally, the compound may function by:

Binding to Enzymes or Receptors: : The pyrazole and sulfonamide groups can interact with enzyme active sites or receptor binding domains, inhibiting or modulating their activity.

Disruption of Biological Pathways: : By interfering with key enzymes or signaling molecules, it can alter cellular processes such as proliferation, apoptosis, or inflammation.

Selective Toxicity: : In certain contexts, the compound’s reactivity may lead to selective toxicity against specific cells, such as cancer cells, by inducing oxidative stress or disrupting critical metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate: : This compound lacks the cyclopropyl group, resulting in different chemical and biological properties.

Ethyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate: : The substitution of the methyl ester with an ethyl ester alters the compound’s hydrophobicity and potentially its pharmacokinetic profile.

Uniqueness

The uniqueness of methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate lies in its complex and multifunctional structure

Biological Activity

Methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention in biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes:

- Benzoate ester

- Pyrazole ring

- Sulfamoyl group

This structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, certain pyrazole derivatives have shown promising in vitro growth inhibition against Mycobacterium tuberculosis, suggesting that this compound may possess similar effects.

Anticancer Potential

Pyrazole derivatives are known for their anticancer activities. They have been demonstrated to inhibit various cancer cell lines through multiple mechanisms, including:

- Inhibition of kinases (e.g., BRAF and EGFR)

- Induction of apoptosis in cancer cells

- Disruption of cellular signaling pathways

For instance, studies have highlighted that pyrazole derivatives can effectively inhibit the proliferation of cancer cells such as MCF-7 and A549, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The sulfonamide moiety in this compound may contribute to anti-inflammatory properties. Similar compounds have been reported to reduce inflammatory markers and cytokine production in various models, indicating potential therapeutic applications in inflammatory diseases .

Study on Pyrazole Derivatives

A comprehensive review of pyrazole derivatives revealed that many compounds within this class exhibit notable antifungal, antibacterial, and anticancer activities. The structure-activity relationship (SAR) studies indicated that modifications in the pyrazole ring significantly influence biological activity, underscoring the importance of molecular design in drug development .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various pathogens and cancer cell lines. Results showed promising activity against E. coli and Staphylococcus aureus, as well as significant cytotoxicity against several cancer cell lines, reinforcing its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.